Tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride
Description
Tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride is a spirocyclic compound featuring a bicyclic structure with a 2-oxa (oxygen-containing) ring and an 8-azaspiro[4.5]decane core. The aminomethyl group at position 3 and the tert-butyl carbamate (Boc) protecting group at position 8 enhance its utility in medicinal chemistry as a rigid scaffold or synthetic intermediate. The hydrochloride salt improves aqueous solubility, making it suitable for biological applications .
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3.ClH/c1-13(2,3)19-12(17)16-6-4-14(5-7-16)8-11(9-15)18-10-14;/h11H,4-10,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQZXNUYEVYJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Steps and Conditions
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyanidation | p-Toluenesulfonylmethyl isocyanide, KOtBu | 85% |
| 2 | Alkylation with 1-bromo-2-chloroethane | LiDA, toluene, 0–20°C, 13 h | 78% |
| 3 | Cyclization & Boc Protection | H₂/Raney Ni, (Boc)₂O, MeOH, 50°C, 6 h | 65% |
| 4 | Deprotection | PPTS, acetone/water, 70°C, 15 h | 55% |
Key Details :
- Step 1 : Cyanidation introduces a nitrile group at position 8 using a glycol dimethyl ether/ethanol solvent system.
- Step 2 : Alkylation with 1-bromo-2-chloroethane forms 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile.
- Step 3 : Hydrogenation with Raney nickel reduces the nitrile to an amine, followed by Boc protection using di-tert-butyl dicarbonate.
- Step 4 : Acidic deprotection with pyridinium p-toluenesulfonate (PPTS) removes the ketal protecting group, yielding the final spirocyclic amine hydrochloride after HCl treatment.
Boc Deprotection Route from tert-Butyl 2-Oxa-8-Azaspiro[4.5]decane-8-Carboxylate
ChemicalBook documents a two-step method starting from a Boc-protected precursor:
Procedure Summary
Boc Deprotection :
Purification :
Iodocyclization and Reductive Amination
A supporting document (S1) describes an alternative approach using iodocyclization:
Synthesis Steps
Iodocyclization :
- Substrate : Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Reagent : NaBH₃CN, NH₄OAc in ethanol
- Conditions : Microwave irradiation, 110°C, 100 min
- Yield : 56%
Reductive Amination :
Quality Control and Characterization
Analytical Data
| Method | Data (Compound 4) |
|---|---|
| ¹H NMR | δ 3.46–3.17 (m, 4H), 1.40 (s, 9H, Boc) |
| HRMS | [M+H]⁺ calc. 271.2016, found 271.2016 |
| MP | 201–202°C (hydrochloride form) |
Purity Standards
- HPLC : ≥97% purity for pharmaceutical intermediates.
- Storage : 2–8°C in sealed containers to prevent hygroscopic degradation.
Challenges and Optimizations
- Low Yields in Cyclization : Step 3 (65%) requires precise control of H₂ pressure (50 psi) and Raney nickel activity.
- Byproduct Formation : Alkylation (Step 2) generates chloroethyl byproducts, mitigated by LiDA at low temperatures.
- Scale-Up : The four-step patent route is optimized for industrial production, whereas laboratory-scale methods prioritize Boc deprotection simplicity.
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine. This is critical for further functionalization of the nitrogen atom in the azaspirodecane ring.
Typical Conditions :
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Reagent : HCl in dioxane (4 M) or trifluoroacetic acid (TFA) in dichloromethane
-
Temperature : 0–25°C
-
Time : 1–4 hours
-
Yield : >90% (based on analogous Boc deprotections in spirocyclic systems) .
Mechanism : Acid-catalyzed cleavage of the carbamate bond generates CO₂ and tert-butanol, leaving a protonated amine intermediate.
Alkylation/Arylation of the Aminomethyl Group
The primary amine in the aminomethyl side chain undergoes nucleophilic substitution or coupling reactions.
Key Limitation : Steric hindrance from the spirocyclic framework may reduce reactivity with bulky electrophiles.
Acylation and Sulfonylation
The aminomethyl group reacts with acylating or sulfonylating agents to form amides/sulfonamides.
Example :
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Reagent : Acetic anhydride, pyridine, RT
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Product : N-Acetyl derivative
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Yield : 82% (analogous conditions).
Sulfonylation :
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Reagent : Tosyl chloride, Et₃N, DCM
-
Product : Sulfonamide with enhanced water solubility
Oxidation Reactions
The aminomethyl group can be oxidized to a nitro or carbonyl derivative under controlled conditions.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂O, 0°C | Nitroso intermediate | 45% |
| RuCl₃/NaIO₄ | CH₃CN:H₂O (3:1), RT | Ketone derivative | 60% |
Note : Over-oxidation risks require careful stoichiometric control .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging the aminomethyl group as a directing moiety.
Suzuki-Miyaura Coupling :
-
Catalyst : Pd(PPh₃)₄
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Conditions : K₂CO₃, DME/H₂O, 80°C
-
Scope : Aryl/heteroaryl boronic acids
Ring-Opening Reactions
The spirocyclic structure undergoes ring-opening under strong nucleophilic or acidic conditions:
Acid-Mediated Ring-Opening :
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Reagent : H₂SO₄ (conc.), reflux
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Product : Linear amino alcohol derivative
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Mechanism : Protonation of the oxygen atom followed by nucleophilic attack.
Base-Induced Ring Expansion :
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Conditions : LDA, THF, −78°C
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Product : Enlarged 9-membered ring system (observed in related oxa-azaspiro compounds) .
Salt Formation and pH-Dependent Reactivity
As a hydrochloride salt, the compound exhibits pH-sensitive behavior:
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand or inhibitor in biochemical studies.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: It could be employed in the production of advanced materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a ligand, it might bind to metal ions or enzymes, altering their activity. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Key Properties :
- CAS Number : 1778734-66-9
- Molecular Formula : C₁₃H₂₃ClN₂O₃ (calculated based on structural analogs)
- Purity : Typically ≥95% (industry standard for research chemicals)
- Storage : Likely requires refrigeration (2–8°C) for stability, similar to related spirocyclic compounds .
Structural Analogues: Positional Isomers and Functional Group Variations
Table 1: Structural and Functional Comparisons
Physicochemical and Functional Properties
Table 2: Property Comparison
Biological Activity
Tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride is a compound with a unique spirocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a tert-butyl group, an oxa ring, and an azaspiro framework, which contribute to its pharmacological properties.
1. FAAH Inhibition
One of the most significant biological activities attributed to this compound is the inhibition of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the hydrolysis of bioactive lipids, such as anandamide, which plays a crucial role in pain modulation and inflammation. Inhibition of FAAH can lead to increased levels of endocannabinoids, potentially offering therapeutic effects in pain management and inflammatory conditions.
2. Interaction with Biological Targets
Research indicates that compounds with similar structures have shown promising results in modulating various biological pathways. For instance, studies on related spirocyclic compounds have demonstrated their ability to interact with receptors involved in the endocannabinoid system, suggesting that this compound may exhibit similar interactions .
Case Studies and Experimental Data
A study focusing on the synthesis and biological evaluation of spirocyclic derivatives highlighted the potential of this compound as a FAAH inhibitor. The following table summarizes key findings from various studies:
Synthesis and Chemical Reactivity
The synthesis of tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multi-step organic reactions. Key steps may include cyclization reactions with appropriate precursors such as amino acids or amines combined with carbonyl compounds. The use of tert-butyl carbamate as a protecting group is common due to its stability and ease of removal under mild conditions.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this spirocyclic compound?
A multistep approach is commonly employed, starting with Boc protection of the spirocyclic amine, followed by functional group transformations. For example, tert-butyl 1-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate can be synthesized via Boc protection using Boc₂O in dichloromethane with triethylamine and DMAP as catalysts (94% yield). Subsequent reduction with lithium triethylborohydride in THF at -78°C yields the hydroxyl intermediate, which can be further functionalized (e.g., cyanation using trimethylsilyl cyanide and BF₃·Et₂O) .
Basic: How is structural confirmation achieved for this compound?
High-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC, HMBC) are critical. HRMS confirms the molecular formula (e.g., m/z 276.189665 for related spiro compounds), while NMR resolves the spirocyclic scaffold and substituent positions. For instance, the tert-butyl group typically appears as a singlet (~1.4 ppm in ¹H NMR), and the aminomethyl proton signals are observed between 2.8–3.2 ppm .
Basic: What precautions are necessary for safe handling and storage?
- Handling : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Electrostatic charges must be mitigated during transfer .
- Storage : Keep refrigerated (2–8°C) in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the Boc group or aminomethyl degradation .
Advanced: How can low yields during the cyanation step (Step 5 in ) be optimized?
Low yields may arise from incomplete activation of the hydroxyl group. Pre-activation with a Lewis acid (e.g., BF₃·Et₂O) before adding trimethylsilyl cyanide can improve reactivity. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and consider iterative cooling (-78°C to 0°C) to suppress side reactions. Purification via silica gel chromatography (gradient elution with 10–30% EtOAc/hexane) enhances recovery .
Advanced: How do conflicting solubility data in polar vs. nonpolar solvents affect experimental design?
The compound’s solubility varies due to the spirocyclic core’s rigidity. For example:
| Solvent | Solubility (mg/mL) | Application |
|---|---|---|
| DCM | >50 | Reaction medium |
| Water | <1 | Precipitation |
| THF | 20–30 | Reductions |
| Use sonication or co-solvents (e.g., DCM/MeOH, 4:1) to improve solubility in cross-coupling reactions . |
Advanced: What strategies resolve discrepancies in biological activity data across assay platforms?
Contradictions may arise from differences in cell permeability or assay pH. For in vitro assays:
- Use LC-MS to verify compound stability under assay conditions (e.g., pH 7.4 buffer at 37°C).
- Compare activity in cell-free (e.g., enzyme inhibition) vs. cell-based assays to isolate membrane-transport effects.
- Include positive controls (e.g., spirocyclic DDR1 inhibitors) to benchmark potency .
Advanced: How is chiral purity ensured during synthesis?
Chiral HPLC with a polysaccharide column (e.g., Chiralpak IA, 250 × 4.6 mm) resolves enantiomers. For example, a hexane/isopropanol (85:15) mobile phase at 1.0 mL/min achieves baseline separation (α > 1.5). Absolute configuration is confirmed via X-ray crystallography of a derivative (e.g., oxalate salt) .
Advanced: What computational methods predict the compound’s conformational stability?
Density functional theory (DFT) calculations (B3LYP/6-31G*) model the spirocyclic ring’s puckering and aminomethyl group orientation. Key findings:
- The 2-oxa ring adopts a chair-like conformation, minimizing steric clash with the tert-butyl group.
- Free energy barriers for ring inversion are >25 kcal/mol, suggesting high rigidity .
Basic: How is purity validated post-synthesis?
- HPLC : C18 column (5 µm, 150 × 4.6 mm), gradient 5–95% acetonitrile/water (0.1% TFA), UV detection at 254 nm. Purity >95% is typical .
- Elemental Analysis : Discrepancies >0.4% in C/H/N indicate impurities .
Advanced: What role does this compound play in medicinal chemistry?
Spirocyclic scaffolds like this are used as rigid peptidomimetics or enzyme inhibitors. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
